

Neosolaniol extraction protocol from grain samples

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Compound of Interest

Compound Name: *Neosolaniol*

CAS No.: 77620-53-2

Cat. No.: B1204657

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Topic: High-Throughput Extraction and Quantitation of **Neosolaniol** in Grain Matrices via Modified QuEChERS and LC-MS/MS

Abstract

Neosolaniol (NEO) is a Type A trichothecene mycotoxin produced primarily by *Fusarium* species (*F. sporotrichioides*, *F. poae*). Unlike Type B trichothecenes (e.g., Deoxynivalenol), NEO possesses an isovalerate ester functionality and lacks a carbonyl group at the C-8 position, making it less polar and distinct in its ionization behavior. This application note details a robust, field-validated protocol for the extraction of NEO from complex grain matrices (wheat, maize, barley) using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with LC-ESI(+)-MS/MS. The method prioritizes the removal of lipophilic interferences common in grains while maintaining high recovery rates (>80%) for this specific Type A toxin.

Principle of the Method

The extraction logic relies on the physicochemical properties of **Neosolaniol** (MW 382.4 g/mol; logP ~0.9). While moderately polar, NEO exhibits significant solubility in acetonitrile. The core

mechanistic pillars of this protocol are:

- **Acidified Extraction:** The use of acetonitrile/water acidified with formic acid serves two purposes: it disrupts protein-toxin binding in the grain endosperm and stabilizes the trichothecene skeleton against hydrolysis or epimerization.
- **Salting Out Partitioning:** The addition of Magnesium Sulfate () and Sodium Chloride () induces phase separation, forcing the acetonitrile (containing the toxin) to separate from the aqueous phase (containing polar sugars and proteins).
- **Dispersive Solid Phase Extraction (d-SPE):** A cleanup step utilizing Primary Secondary Amine (PSA) removes organic acids and sugars, while C18 sorbent effectively strips co-extracted lipids (waxes, oils) which are abundant in maize and can cause severe ion suppression in the MS source.
- **Ammonium Adduct Formation:** In ESI+ mode, NEO readily forms ammonium adducts .^[1] The mobile phase is buffered with ammonium formate to drive this ionization pathway, significantly enhancing sensitivity compared to protonated molecular ions

Reagents and Equipment

Chemicals^[2]^[3]^[4]^[5]^[6]^[7]^[8]

- **Neosolaniol** Standard: Certified Reference Material (CRM), purity >98%.
- Internal Standard (IS):
-**Neosolaniol** (preferred) or Deepoxy-deoxynivalenol (DOM).
- Extraction Solvent: Acetonitrile (LC-MS grade), Formic Acid (98-100%).
- QuEChERS Salts (Extraction): 4.0 g

(anhydrous), 1.0 g

.

- d-SPE Cleanup Kit: 150 mg
 , 50 mg PSA, 50 mg C18 (per mL of extract).
- Mobile Phase Additives: Ammonium Formate (LC-MS grade).
- Water: Ultrapure (18.2 MΩ·cm).

Equipment

- Homogenizer: High-speed laboratory mill (e.g., Retsch or similar) capable of grinding to <500 μm.
- Centrifuge: Capable of 4,000 x g.
- Vortex Mixer: Multi-tube vortexer recommended.[2]
- LC-MS/MS System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex Triple Quad, or Thermo TSQ).

Experimental Protocol

Step 1: Sample Preparation

- Grinding: Grind a minimum of 1 kg of the grain sample to a fine powder (particle size < 500 μm) to ensure homogeneity.
- Weighing: Weigh 5.0 g (± 0.05 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Spiking (IS): Add 50 μL of Internal Standard solution (e.g., 10 μg/mL -NEO) to the sample. Allow to equilibrate for 15 minutes.

Step 2: Extraction

- Solvent Addition: Add 10 mL of Extraction Solvent (Acetonitrile:Water:Formic Acid, 79:20:1 v/v/v).
 - Note: The water content in the solvent aids in swelling the grain matrix, making the toxin accessible.
- Agitation: Vortex or shake vigorously for 30 minutes on a mechanical shaker.
- Salting Out: Add the QuEChERS Salts (4 g

, 1 g

) to the tube.
 - Critical: Shake immediately and vigorously for 1 minute to prevent

agglomeration.
- Separation: Centrifuge at 4,000 x g for 5 minutes. The mixture will separate into a lower solid/aqueous layer and an upper acetonitrile layer.

Step 3: Cleanup (d-SPE)

- Aliquot Transfer: Transfer 1.0 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube (containing 150 mg

, 50 mg PSA, 50 mg C18).
- Cleanup: Vortex for 1 minute.
- Clarification: Centrifuge at 10,000 x g for 3 minutes.
- Filtration: Transfer the purified supernatant to a vial and filter through a 0.22 µm PTFE filter if necessary.
 - Dilution (Optional): If the matrix is heavily pigmented or concentrated, dilute 1:1 with Mobile Phase A prior to injection to improve peak shape.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 μ m).
- Flow Rate: 0.3 mL/min.
- Column Temp: 40°C.
- Injection Vol: 2-5 μ L.
- Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Table:

Time (min)	% Mobile Phase B
0.0	10
1.0	10
6.0	95
8.0	95
8.1	10

| 10.0 | 10 |

Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI) Positive.
- Ionization Mode: Ammonium Adduct
- Precursor Ion: m/z 400.2 (**Neosolaniol** MW 382.4 + 18).

[1]

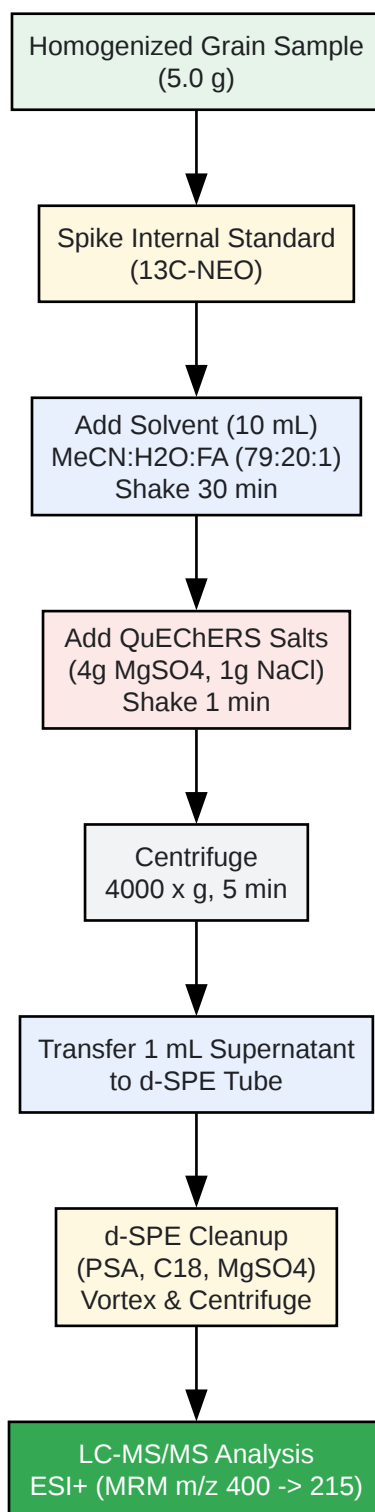
MRM Transitions Table:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
Neosolaniol	400.2	215.1	15	Quantifier
	400.2	185.1	25	Qualifier 1
	400.2	305.1	12	Qualifier 2

|

-NEO (IS) | 419.2 | 230.1 | 15 | Quantifier |

Workflow Visualization



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Caption: Step-by-step modified QuEChERS workflow for **Neosolaniol** extraction from grain matrices.

Validation & Quality Control

To ensure the trustworthiness of the data, the following validation parameters must be met:

- Recovery: 70% – 120% (at spiking levels of 10, 50, and 100 µg/kg).

- Repeatability (RSDr): < 20%.

- Linearity:

over the range of 1 – 500 µg/kg.

- Matrix Effect (ME): Calculated as

. If ME > ±20%, use matrix-matched calibration or

-IS.

Troubleshooting Guide:

- Low Sensitivity: Check the ammonium formate concentration in the mobile phase.^[1] The adduct is dominant; without ammonium ions, the signal is split between and , reducing sensitivity.
- High Backpressure: Ensure the C18 d-SPE step was performed. Grain lipids can clog guard columns.
- Poor Peak Shape: If the initial mobile phase is high aqueous (90% water), injecting a 100% acetonitrile extract can cause peak distortion. Dilute the final extract with water or mobile phase A (1:1) before injection.

References

- Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS. Source: National Institutes of Health (PMC) URL:[\[Link\]](#)

- QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices. Source: MDPI (Toxins) URL:[[Link](#)]
- **Neosolaniol** - Chemical and Physical Properties. Source: PubChem URL:[[Link](#)]
- Determination of Multiple Mycotoxins in Grain Using a QuEChERS Sample Preparation Approach. Source: Agilent Technologies / LCMS.cz URL:[[Link](#)]

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Sources

- 1. [lcms.cz](https://www.lcms.cz) [[lcms.cz](https://www.lcms.cz)]
- 2. [cannabissciencetech.com](https://www.cannabissciencetech.com) [[cannabissciencetech.com](https://www.cannabissciencetech.com)]
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